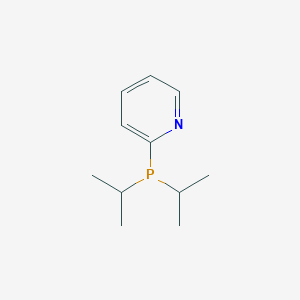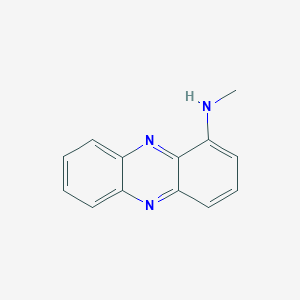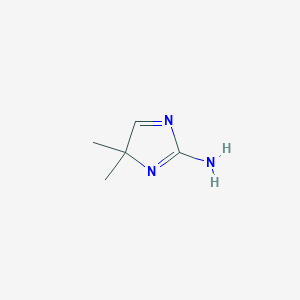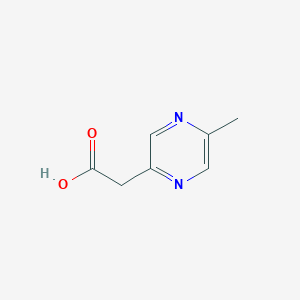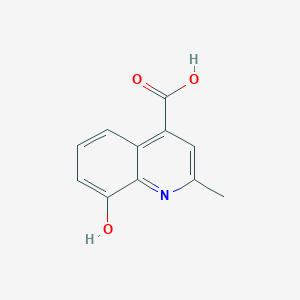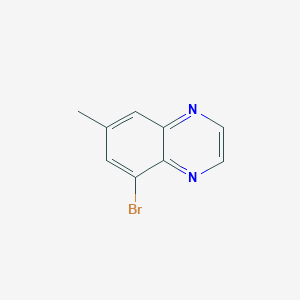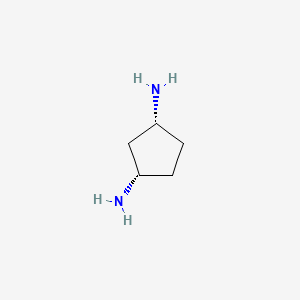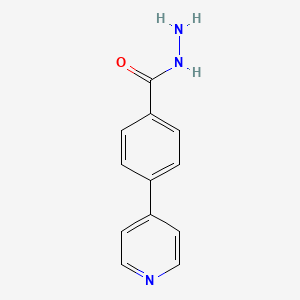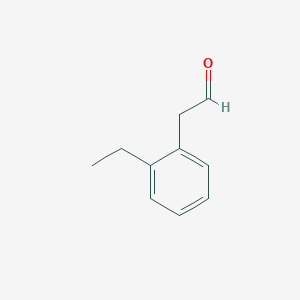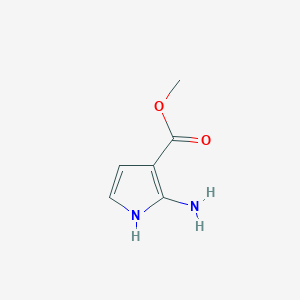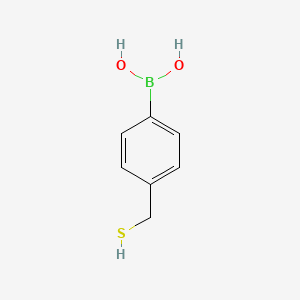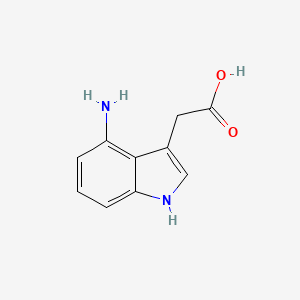![molecular formula C33H25N3 B1499643 quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]-](/img/structure/B1499643.png)
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- is a complex organic compound that features both imidazole and quinoline moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- typically involves multi-step organic reactions. One common approach is the condensation of 1-trityl-1H-imidazole-4-carbaldehyde with a suitable quinoline derivative under basic conditions. The reaction often requires a catalyst, such as palladium or nickel, to facilitate the formation of the vinyl linkage between the imidazole and quinoline rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Aplicaciones Científicas De Investigación
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA or interact with proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[1-(1-phenyl-1H-imidazol-4-yl)-vinyl]-quinoline
- 4-[1-(1-benzyl-1H-imidazol-4-yl)-vinyl]-quinoline
- 4-[1-(1-methyl-1H-imidazol-4-yl)-vinyl]-quinoline
Uniqueness
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- is unique due to the presence of the trityl group, which can enhance its stability and lipophilicity. This structural feature distinguishes it from other similar compounds and can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C33H25N3 |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
4-[1-(1-tritylimidazol-4-yl)ethenyl]quinoline |
InChI |
InChI=1S/C33H25N3/c1-25(29-21-22-34-31-20-12-11-19-30(29)31)32-23-36(24-35-32)33(26-13-5-2-6-14-26,27-15-7-3-8-16-27)28-17-9-4-10-18-28/h2-24H,1H2 |
Clave InChI |
RRISHVSSKVNLMP-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=NC2=CC=CC=C12)C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
